Product packaging for 2-Ethyl-N-propylhexylamine(Cat. No.:CAS No. 65229-08-5)

2-Ethyl-N-propylhexylamine

Cat. No.: B12647159
CAS No.: 65229-08-5
M. Wt: 171.32 g/mol
InChI Key: VOZYJNLEBWBKJG-UHFFFAOYSA-N
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Description

2-Ethyl-N-propylhexylamine (CAS 65229-08-5) is a branched-chain aliphatic amine with the molecular formula C11H25N and a molecular weight of 171.32 g/mol . This tertiary amine is characterized by its distinct amine odor and presents as a colorless to pale yellow liquid at room temperature . Its structure features both ethyl and propyl substituents on a hexylamine backbone, contributing to a density of 0.781 g/cm³, a boiling point of 81-83 °C at 10 Torr, and a flash point of 64°C . In research and development, this compound serves as a versatile intermediate and functional agent. Its primary applications include the synthesis of surfactants, where its structure aids in modifying surface tension properties, and the formulation of corrosion inhibitors to protect materials from chemical degradation . Furthermore, it acts as a key reagent in various organic synthesis processes and is utilized in the development of agrochemicals and other specialty chemicals, leveraging its specific branched-chain properties to create products with tailored functionalities . This product is strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25N B12647159 2-Ethyl-N-propylhexylamine CAS No. 65229-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65229-08-5

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

2-ethyl-N-propylhexan-1-amine

InChI

InChI=1S/C11H25N/c1-4-7-8-11(6-3)10-12-9-5-2/h11-12H,4-10H2,1-3H3

InChI Key

VOZYJNLEBWBKJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl N Propylhexylamine and Analogous Branched Secondary Amines

Contemporary Approaches to the Formation of C-N Bonds in Branched Alkyl Systems

The creation of carbon-nitrogen bonds is a fundamental process in organic chemistry. pageplace.de Traditional methods for the synthesis of secondary amines, such as the N-alkylation of primary amines with alkyl halides, often suffer from issues like overalkylation and the use of toxic reagents. researchgate.netresearchgate.net Modern approaches focus on catalytic methods that offer greater efficiency, selectivity, and atom economy. pageplace.de

Transition-Metal-Catalyzed Amination Strategies for Branched Amine Construction

Transition-metal catalysis has revolutionized the synthesis of amines by enabling the direct functionalization of C-H bonds and the use of readily available starting materials like alcohols and alkenes. nih.govacs.org These methods often proceed with high functional group tolerance and avoid the production of stoichiometric waste products. nih.gov

Direct C-H amination is a powerful strategy for the synthesis of branched amines, as it allows for the conversion of ubiquitous C-H bonds into valuable C-N bonds. acs.org This approach is highly atom-economical and can provide access to complex amine structures from simple hydrocarbon precursors. nih.gov

Recent advancements have demonstrated the direct allylic C-H amination of alkenes with free amines to produce branched amines. A dual-catalyst system, employing visible light and cobalt, facilitates this transformation with high regio- and chemoselectivity, favoring the more sterically hindered position. nih.gov This method is notable for its use of challenging aliphatic amines as coupling partners to form complex amine structures. nih.gov

Another significant development is the rhodium-catalyzed 1,1-addition of C-H bonds and aminating agents to terminal alkenes. nih.govresearchgate.net This convergent approach brings together three components—an aromatic C-H bond substrate, a terminal alkene, and an aminating agent—in a single step to form both C-C and C-N bonds at the branched sp³ carbon. nih.gov The reaction proceeds under mild conditions and demonstrates high functional group compatibility. nih.govresearchgate.net Notably, this method can utilize ethylene and propylene as feedstock chemicals, providing a direct route to α-methyl branched amines, a common motif in pharmaceuticals. nih.gov

Below is a table summarizing representative examples of catalytic C-H amination for the synthesis of branched amines.

Catalyst SystemSubstratesProduct TypeKey Features
Visible Light / CobaltTerminal Alkenes, Aliphatic AminesBranched Allylic AminesExclusive regio- and chemoselectivity at the more sterically hindered position. nih.gov
Rhodium(I)Aromatic C-H Substrates, Terminal Alkenes, Aminating Agentsα-Branched AminesConvergent three-component reaction; high functional group tolerance. nih.govresearchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in C-N bond formation. chemrxiv.orgrsc.orgchemrxiv.org Palladium catalysts are particularly effective for N-alkylation reactions due to their high efficiency, mild operating conditions, and selectivity. chemrxiv.orgrsc.org

One prominent palladium-catalyzed method is the N-alkylation of amines with alcohols. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The subsequent reduction of the imine by the palladium hydride intermediate yields the N-alkylated amine and regenerates the catalyst. chemrxiv.org An iron oxide-immobilized palladium catalyst has been developed for this transformation, allowing for the reaction to proceed under base- and organic ligand-free conditions with high yields. mdma.ch

Palladium-catalyzed C-H activation has also been employed for the synthesis of β-alkyl phenylethylamine derivatives. nih.gov In this approach, a nosylamide directing group is used to achieve enantioselective C-H olefination with styrenes, demonstrating the utility of palladium catalysis in constructing chiral amine frameworks. nih.gov

The following table presents examples of palladium-catalyzed reactions for the synthesis of amine derivatives.

Catalyst SystemReaction TypeSubstratesProduct
Pd/Fe₂O₃N-alkylationAmines, AlcoholsN-alkylated amines mdma.ch
Pd(OAc)₂ / Boc-L-lle-OHC-H Olefinationβ-alkyl phenylethylamines, StyrenesAlkenylated β-alkyl phenylethylamines nih.gov

Rhodium catalysts have proven to be highly effective in the synthesis of α-branched amines through various strategies. nih.govnih.gov One such method involves the rhodium(III)-catalyzed addition of benzamide C-H bonds to aromatic N-sulfonyl aldimines. nih.govnih.gov This reaction proceeds with high functional group compatibility and provides access to branched amine products that can be further transformed into isoindoline and isoindolinone frameworks. nih.gov

A tandem asymmetric isomerization-enamine exchange-reduction sequence has also been developed for the one-pot synthesis of chiral γ-branched amines. researchgate.net This rhodium-catalyzed protocol allows for the formation of various tertiary stereocenters with high enantioselectivity. researchgate.net

The table below highlights key rhodium-catalyzed routes to α-branched amines.

Catalyst SystemReaction TypeSubstratesProductKey Features
[Cp*RhCl₂]₂ / AgB(C₆F₅)₄C-H addition to iminesN,N-dialkyl benzamides, N-sulfonyl iminesα-Branched aminesAmide-directed arylation of imines. nih.gov
Rhodium / Chiral LigandAsymmetric reductive aminationAllylaminesChiral γ-branched aminesOne-pot synthesis with high enantioselectivity. researchgate.net

Iridium catalysts are highly efficient for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govrsc.orgacs.org This process is environmentally friendly as it produces water as the only byproduct. researchgate.net

Cyclometalated iridium complexes have been shown to exhibit high activity for this transformation, even in aqueous media. nih.govacs.org The use of water as a solvent can lead to lower reaction temperatures and higher reactivity. nih.gov These catalysts have been successfully applied to a broad range of substrates, including aromatic and aliphatic primary amines and various alcohols. rsc.org The mechanism involves the iridium catalyst participating in the alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation steps. rsc.org Bifunctional iridium complexes containing an N-heterocyclic carbene (NHC) ligand with a tethered alcohol/alkoxide functionality have also been developed, where the tethered group participates in proton transfer and hydrogen bonding throughout the catalytic cycle. acs.org

The following table provides an overview of iridium-catalyzed N-alkylation of amines.

CatalystLigand TypeReaction ConditionsSubstrate Scope
Cyclometalated Iridium ComplexPyridyl 4,5-dihydro-1H-imidazoleAqueous mediaBroad range of amines and alcohols nih.govacs.org
Iridium(I) ComplexO- and N-donor functionalized NHCBase-freeAromatic and aliphatic primary amines, various alcohols rsc.org
Iridium(III) ComplexNHC with tethered alcohol/alkoxideBase-freeAniline and benzyl alcohol acs.org

Multicomponent Reactions for α-Branched Amine Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach is highly convergent and atom-economical. beilstein-journals.org

One notable MCR for the synthesis of α-branched amines is the organometallic Mannich reaction. beilstein-journals.org The use of alkylzinc bromides, generated directly from alkyl bromides, in a three-component coupling with aldehydes and secondary amines provides a straightforward route to α-branched amines. beilstein-journals.org

Another powerful multicomponent strategy is the zinc-mediated carbonyl alkylative amination (CAA) reaction. nih.govacs.orgfigshare.com This method brings together a primary or secondary amine, an aldehyde, and an alkyl iodide to form a wide range of α-branched secondary or tertiary alkylamines. nih.govrsc.org This reaction is robust and tolerates a broad range of functional groups. nih.gov A visible-light-mediated version of this reaction has also been developed for the synthesis of α-branched secondary alkylamines. rsc.org

The table below summarizes key multicomponent reactions for the synthesis of α-branched amines.

Reaction NameKey ReagentsProductKey Features
Organometallic Mannich ReactionAlkylzinc bromides, Aldehydes, Secondary Aminesα-Branched tertiary aminesUtilizes readily available alkyl bromides. beilstein-journals.org
Zinc-Mediated Carbonyl Alkylative AminationZinc, Amines, Aldehydes, Alkyl Iodidesα-Branched secondary and tertiary aminesBroad substrate scope and high functional group tolerance. nih.govacs.org
Visible-Light-Mediated Carbonyl Alkylative AminationVisible light, Amines, Aldehydes, Alkyl Iodidesα-Branched secondary aminesModular synthesis under mild conditions. rsc.org
Zinc-Mediated Carbonyl Alkylative Amination (CAA) Approaches

A significant advancement in the synthesis of α-branched amines is the development of a zinc-mediated carbonyl alkylative amination (CAA) reaction. This method provides a robust and economical route to complex alkylamines, overcoming limitations of traditional carbonyl reductive amination (CRA), such as issues with sterically hindered ketones and the availability of ketone starting materials. organic-chemistry.orgnih.govnih.govfigshare.com

The zinc-mediated CAA process is a multicomponent reaction that brings together primary amines, aldehydes, and alkyl iodides. nih.govnih.govrsc.org A key advantage of this approach is the elimination of competitive reductive amination, which simplifies the purification process and broadens the scope of the reaction. organic-chemistry.orgnih.govfigshare.com This methodology has proven to be scalable, from microtiter plate setups for high-throughput experimentation to gram-scale synthesis of medicinally relevant compounds. organic-chemistry.orgnih.govnih.govfigshare.com Furthermore, this technique allows for the use of carboxylic acid derivatives as alkyl donors and facilitates the synthesis of α-trialkyl tertiary amines, which are not accessible through traditional CRA. nih.govnih.govfigshare.com

The reaction conditions for the zinc-mediated CAA typically involve zinc dust, an amine hydrochloride salt, an aldehyde, and an alkyl iodide in a solvent like ethyl acetate. organic-chemistry.org The process has been shown to be effective for a range of linear and branched aldehydes, including those with acidic α-protons. nih.gov

Table 1: Comparison of Zinc-Mediated CAA with a Previous Si/hυ-Mediated Process nih.gov

ConditionSi/hυ CAAZinc-Mediated CAA
Reagents (Me3Si)3Si–H, TBSOTfZn, TMSOTf
Equivalents of Aldehyde 32
Equivalents of Alkyl Iodide 33
Side Products Substantial reductive aminationElimination of competitive CRA
Scalability LimitedHigh (μmol to gram-scale)
Cost-Effectiveness Lower (expensive silane reagent)Higher

This table is based on data comparing the two methods where the first-generation conditions resulted in significant reductive amination side products.

Reductive Amination Techniques for Branched Secondary Amine Synthesis

Reductive amination is a cornerstone technique for the synthesis of secondary and tertiary amines from aldehydes and ketones. stackexchange.comyoutube.com This method involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. stackexchange.comwikipedia.org A significant advantage of this approach is the avoidance of over-alkylation, a common issue with the direct alkylation of amines using alkyl halides. stackexchange.com

The reaction can be performed in a one-step or two-step procedure. In the one-pot direct reductive amination, the carbonyl compound, amine, and reducing agent are combined, and the reduction of the in situ formed imine occurs preferentially over the starting carbonyl. wikipedia.org Common reducing agents for this process include sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation with palladium, platinum, or nickel catalysts. stackexchange.comwikipedia.org Sodium triacetoxyborohydride is frequently used in solvents like THF or dichloroethane under slightly acidic conditions. stackexchange.com

For the synthesis of a branched secondary amine like 2-Ethyl-N-propylhexylamine, two primary reductive amination routes are possible:

Reacting propylamine (B44156) with 2-ethylhexanal (B89479).

Reacting N-propylamine with a ketone precursor.

Biocatalytic methods employing imine reductases (IREDs) and reductive aminases (RedAms) have emerged as a sustainable and highly selective alternative to traditional transition metal catalysis for asymmetric reductive amination, enabling the production of chiral amines on an industrial scale. nih.gov

Nucleophilic Addition Strategies for Branched Amine Scaffolds

Nucleophilic addition reactions represent a fundamental and versatile strategy for the construction of α-branched amine scaffolds. These methods typically involve the addition of a nucleophile to an imine or a related derivative, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position to the nitrogen atom.

Addition of Carbanions to Imines for α-Branched Amines

The addition of carbanions to imines is a reliable method for synthesizing α-branched amines. wiley-vch.de This process generally involves three steps: imine formation from a carbonyl derivative, nucleophilic addition of the carbanion, and subsequent cleavage of any protecting or activating groups. wiley-vch.de Due to the lower electrophilicity of N-alkyl imines compared to their carbonyl counterparts, highly reactive nucleophiles such as organolithium, Grignard, and organocerium reagents are often required for successful addition. wiley-vch.de

To enhance the reactivity of imines towards less reactive carbanions, activating groups like phosphinoyl or sulfonyl can be attached to the nitrogen atom. This modification allows for the smooth addition of Grignard reagents and has opened the door to catalytic asymmetric additions using copper, rhodium, iridium, and palladium catalysts. wiley-vch.de

Nucleophilic Addition of Amine N-H Bonds to Alkenes

The hydroamination of alkenes, which involves the addition of an N-H bond of an amine across a carbon-carbon double bond, is an atom-economical method for synthesizing alkylamines. wikipedia.orgacs.orglibretexts.org This reaction can be catalyzed by a variety of metals, including alkali metals, rare earth metals, and transition metals. libretexts.org

The intermolecular hydroamination of unactivated alkenes with secondary alkyl amines has been achieved using an iridium photocatalyst. In this process, an aminium radical cation intermediate is generated via electron transfer, leading to the formation of the C-N bond with complete anti-Markovnikov regioselectivity. nih.gov

Hydroamination of allenes can lead to various products, including enamines, imines, or allylic amines, depending on the catalyst and reaction conditions. libretexts.org For instance, early transition metal catalysts tend to favor the formation of imines, while late transition metal catalysts are more effective in producing allylic amines. libretexts.org

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of chiral α-branched amines is of paramount importance due to their prevalence in pharmaceuticals and natural products. acs.orgacs.org Asymmetric catalysis provides a powerful tool for controlling the stereochemistry during the formation of these complex molecules.

Asymmetric Catalysis in Branched Amine Construction

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach has been successfully implemented on an industrial scale. nih.gov Transition metal catalysts, particularly those based on iridium and rhodium, have been extensively developed for the asymmetric hydrogenation of imines and related substrates. acs.orgacs.org

For instance, the first asymmetric intermolecular addition of non-acidic C-H bonds to imines has been reported using a cationic Rh(III) catalyst. This reaction utilizes an N-perfluorobutanesulfinyl imine substituent, which is crucial for achieving high reactivity and outstanding diastereoselectivity. The sulfinyl group can be easily removed with acid to yield the highly enantiomerically enriched amine hydrochlorides. acs.org

Nickel-catalyzed enantioconvergent substitution reactions have also been developed for the asymmetric synthesis of dialkyl carbinamines. These methods utilize chiral nickel catalysts and can employ either α-phthalimido alkyl chlorides or NHP esters of protected α-amino acids as starting materials with alkylzinc reagents as nucleophiles. nih.gov

Organocatalytic and Biocatalytic Pathways for Chiral Branched Amines

The demand for enantiomerically pure chiral amines has spurred the development of powerful catalytic systems that mimic the selectivity of nature's enzymes. Both small organic molecules (organocatalysts) and enzymes themselves (biocatalysts) have emerged as highly effective tools for the asymmetric synthesis of branched amines.

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for the synthesis of chiral amines, often proceeding under mild reaction conditions with high levels of stereocontrol. A notable example is the use of chiral Brønsted acids, such as phosphoric acids, in the asymmetric reductive amination of α-branched aldehydes. This method operates through a dynamic kinetic resolution where the racemic aldehyde rapidly interconverts between its enantiomers via an enamine intermediate. The chiral catalyst then selectively facilitates the reduction of one of the diastereomeric iminium ions formed, leading to a highly enantioenriched β-branched secondary amine.

Another significant organocatalytic strategy involves the asymmetric biomimetic transamination of α-keto esters. Utilizing a quinine-derived chiral base as the catalyst, this method can produce a variety of β-branched α-amino esters with high yields and excellent enantioselectivities (87-95% ee) researchgate.net. This approach mimics the action of transaminase enzymes, demonstrating the power of organocatalysis to replicate complex biological transformations.

Biocatalytic Pathways:

Biocatalysis leverages the inherent stereoselectivity of enzymes to produce enantiopure compounds. For the synthesis of chiral branched amines, several classes of enzymes have proven to be particularly effective:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. ω-Transaminases (ω-TAs) are especially valuable as they can accept a broad range of substrates, including sterically demanding ketones, to produce chiral amines with high enantiomeric excess. The use of "smart" amine donors, such as lysine, can drive the reaction equilibrium towards the desired amine product, overcoming a common limitation of transaminase-catalyzed reactions nih.gov. Biocatalytic transamination has been successfully applied to the synthesis of β-branched aromatic α-amino acids through a dynamic kinetic resolution process, achieving high diastereo- and enantioselectivity researchgate.net.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of carbonyl compounds using ammonia as the amine source. These enzymes, often used in tandem with a cofactor regeneration system like formate (B1220265) dehydrogenase, can efficiently synthesize a wide range of aromatic and aliphatic chiral amines. Reductive aminations of prochiral ketones using AmDHs consistently yield the (R)-configured amines with greater than 99% enantiomeric excess nih.gov.

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed imines or imines generated in situ to chiral amines. Biocatalytic cascades combining ene-reductases and imine reductases have been developed for the conversion of α,β-unsaturated ketones into chiral amines with two stereogenic centers, offering access to all four possible stereoisomers with high purity organic-chemistry.org.

Enzyme ClassReaction TypeKey FeaturesSubstrate Example
Transaminases (TAs)Asymmetric transaminationHigh enantioselectivity, broad substrate scope, can be used in dynamic kinetic resolutions.α-Keto acids
Amine Dehydrogenases (AmDHs)Reductive aminationHigh enantioselectivity for (R)-amines, uses ammonia as the amine source, high atom economy.Prochiral ketones
Imine Reductases (IREDs)Asymmetric imine reductionCan be used in cascades to create multiple stereocenters, accepts a variety of imine substrates.α,β-Unsaturated ketones (in cascade)

Dynamic Kinetic Asymmetric Transformations in Branched Amine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. This is achieved by combining a rapid racemization of the starting material with a highly stereoselective kinetic resolution. In the context of branched amine synthesis, DKR is particularly effective for substrates that can be easily epimerized at the stereocenter.

A prominent application of this strategy is the chemoenzymatic DKR of amines. This approach typically involves the use of a lipase for the enantioselective acylation of the amine, coupled with a metal catalyst (e.g., ruthenium or palladium-based) to facilitate the racemization of the unreacted amine enantiomer. This combination allows for the conversion of a racemic amine into a single enantiomer of the corresponding amide in high yield and enantioselectivity. While highly effective for primary amines, the DKR of secondary amines presents a greater challenge due to the increased steric hindrance around the nitrogen atom, which can hinder enzyme recognition.

Organocatalytic methods have also been developed for the DKR of α-branched aldehydes in reductive amination reactions. In the presence of an amine and a chiral phosphoric acid catalyst, the aldehyde undergoes rapid racemization through an enamine intermediate. The chiral catalyst then directs the stereoselective reduction of one of the resulting iminium ion enantiomers, leading to the formation of a β-branched amine with high enantiomeric excess.

Furthermore, biocatalytic DKR has been demonstrated in the synthesis of β-branched noncanonical amino acids using transaminases nih.govresearchgate.net. In these systems, the enzyme not only catalyzes the enantioselective transamination but also facilitates the dynamic resolution of the starting material, leading to products with high diastereo- and enantioselectivity.

DKR MethodCatalystsKey PrincipleApplication
ChemoenzymaticLipase + Metal Catalyst (e.g., Ru, Pd)Enzymatic resolution of an amine coupled with metal-catalyzed racemization of the unreacted enantiomer.Synthesis of enantiopure primary amides from racemic amines.
OrganocatalyticChiral Phosphoric AcidIn situ racemization of an α-branched aldehyde via an enamine intermediate, followed by enantioselective reductive amination.Synthesis of β-branched secondary amines.
BiocatalyticTransaminaseEnzyme-catalyzed enantioselective transamination coupled with dynamic resolution of the substrate.Synthesis of β-branched noncanonical amino acids.

Innovative Reaction Design and Substrate Scope Expansion for this compound Synthesis

While the aforementioned methodologies provide powerful tools for the synthesis of chiral branched amines, their application to specific targets like this compound requires careful consideration of reaction design and substrate scope. The synthesis of this particular aliphatic, β-branched secondary amine can be approached through innovative variations of established reactions, such as reductive amination and hydroaminomethylation.

Reductive Amination:

The direct synthesis of this compound can be envisioned through the reductive amination of 2-ethylhexanal with propylamine. Innovations in this area focus on the development of more efficient and selective catalysts and reducing agents. While sodium cyanoborohydride and sodium triacetoxyborohydride are commonly used, research into catalyst-free reductive amination using reagents like sodium hypophosphite is expanding the toolkit for amine synthesis acs.org. The substrate scope of reductive amination is broad, encompassing a wide range of aldehydes and amines, both aliphatic and aromatic organic-chemistry.org. However, reactions involving sterically hindered aliphatic aldehydes and amines can be challenging, necessitating optimized reaction conditions or more active catalytic systems. The use of heterogeneous catalysts in one-pot reductive aminations is an area of active research, aiming to simplify purification and improve the sustainability of the process researchgate.net.

Hydroaminomethylation:

A more atom-economical approach to this compound is hydroaminomethylation. This one-pot reaction combines the hydroformylation of an olefin with a subsequent reductive amination. For the synthesis of this compound, a suitable starting olefin would be 2-ethyl-1-pentene, which upon hydroformylation would yield 2-ethylhexanal in situ. Subsequent reductive amination with propylamine would furnish the target secondary amine.

Innovations in hydroaminomethylation focus on catalyst design to control regioselectivity (linear vs. branched aldehyde formation) and to perform the tandem reaction under milder conditions. Dual-catalytic systems, where one catalyst is optimized for hydroformylation (e.g., a rhodium complex) and another for reductive amination (e.g., an iridium complex), have been shown to operate at significantly lower pressures and temperatures than single-catalyst systems nih.gov. This approach also allows for a broader substrate scope, including challenging heteroaromatic amines nih.gov. The development of rhodium carbene catalysts has also shown promise for the hydroaminomethylation of both terminal and internal olefins with a variety of amines researchgate.net. The expansion of hydroaminomethylation to internal olefins is particularly significant as it opens up a wider range of readily available starting materials for the synthesis of complex branched amines researchgate.net.

Synthetic RouteStarting MaterialsKey TransformationAdvantagesChallenges/Innovations
Reductive Amination2-Ethylhexanal, PropylamineFormation and reduction of an imineDirect, well-establishedCatalyst development for hindered substrates, green reducing agents.
Hydroaminomethylation2-Ethyl-1-pentene, Propylamine, Syngas (CO/H₂)Tandem hydroformylation and reductive aminationAtom-economical, one-potCatalyst design for regioselectivity, milder reaction conditions, dual-catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl N Propylhexylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a premier analytical tool for determining the structure of organic molecules in solution. nih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of atom connectivity and spatial arrangement can be constructed.

The structure of 2-Ethyl-N-propylhexylamine can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information about the electronic environment of protons and their connectivity, while ¹³C NMR reveals the number and type of carbon atoms.

In ¹H NMR, protons attached to carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and appear at higher chemical shifts, typically in the range of δ 2.2 to 2.9 ppm. jove.com The single proton on the nitrogen (N-H) of a secondary amine typically appears as a broad signal between δ 0.5 and 5.0 ppm. jove.comjove.com Its exact position and broadness are influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. jove.com The addition of deuterium oxide (D₂O) would cause the N-H signal to disappear, confirming its identity. jove.comlibretexts.org

In the ¹³C NMR spectrum, carbons directly bonded to the nitrogen atom are also deshielded and resonate in the δ 30 to 60 ppm range. jove.com The chemical shifts of the remaining alkyl carbons would appear further upfield, with their specific values determined by their position relative to the nitrogen and the branching in the alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (Structure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH 0.5 - 5.0 (broad) -
N-C H₂(CH₂)₂CH₃ (Propyl) 2.3 - 2.8 45 - 55
N-CH₂C H₂CH₂CH₃ (Propyl) 1.3 - 1.7 20 - 25
N-CH₂CH₂C H₂CH₃ (Propyl) 0.8 - 1.0 10 - 15
N-CH₂CH₂CH₂C H₃ (Propyl) 0.8 - 1.0 10 - 15
N-C H(CH₂CH₃)(CH₂)₃CH₃ (Hexyl) 2.5 - 3.0 55 - 65
N-CH(C H₂CH₃)(CH₂)₃CH₃ (Ethyl) 1.2 - 1.6 23 - 28
N-CH(CH₂C H₃)(CH₂)₃CH₃ (Ethyl) 0.8 - 1.0 10 - 15
N-CH(CH₂CH₃)(C H₂CH₂CH₂CH₃) (Hexyl) 1.2 - 1.6 30 - 35
N-CH(CH₂CH₃)(CH₂C H₂CH₂CH₃) (Hexyl) 1.2 - 1.6 25 - 30
N-CH(CH₂CH₃)(CH₂CH₂C H₂CH₃) (Hexyl) 1.2 - 1.6 20 - 25

Note: These are estimated values based on typical ranges for aliphatic amines. Actual values may vary based on experimental conditions.

The flexible alkyl chains in this compound result in a molecule that exists as a dynamic equilibrium of multiple conformers at room temperature. auremn.org.br NMR spectroscopy, particularly at low temperatures, is a powerful technique to study these conformational equilibria. nih.gov As the temperature is lowered, the rate of interconversion between conformers slows down, which can allow for the observation of distinct signals for each major conformer.

The populations of different rotamers can be determined by measuring spin-spin coupling constants (J-values) and analyzing through-space interactions via Nuclear Overhauser Effect (NOE) experiments. mdpi.com For example, the rotation around the C-N bonds can lead to different spatial arrangements of the propyl and 2-ethylhexyl groups. The relative energies of these conformers are influenced by steric hindrance between the bulky alkyl groups. In N-substituted systems, the conformational preference can be influenced by the solvent polarity, with different solvents stabilizing different conformers. researchgate.net

The nitrogen atom in this compound is basic and can be protonated by an acid to form a secondary ammonium (B1175870) ion. This protonation event significantly alters the electronic environment of the molecule and can be readily observed by NMR.

Upon protonation, the electron-withdrawing effect of the nitrogen is enhanced, leading to a significant downfield shift of the signals from the adjacent protons (H-C-N). libretexts.orgresearchgate.net The ¹H NMR chemical shift of protons alpha to the nitrogen can shift by 0.5-1.0 ppm or more. The N-H proton signal also changes, often becoming sharper and shifting further downfield. In the protonated form, coupling between the N-H proton and the adjacent C-H protons (H-C-N-H) may become observable, which is often not seen in the free amine due to rapid exchange. libretexts.org Studying these chemical shift changes as a function of pH allows for the determination of the amine's pKa value. researchgate.net Protonation can also influence the conformational equilibrium by introducing new electrostatic interactions and altering steric requirements. fu-berlin.de

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule. These methods are complementary and are particularly useful for characterizing the N-H bond of secondary amines and for probing molecular conformation.

As a secondary amine, this compound is expected to exhibit several characteristic vibrational modes.

N-H Stretch: The most diagnostic feature for a secondary amine in an IR spectrum is a single, moderately weak N-H stretching band that appears in the 3300-3500 cm⁻¹ region. libretexts.orgwpmucdn.com In contrast, primary amines show two bands in this region, and tertiary amines show none. orgchemboulder.comorgchemboulder.com For saturated aliphatic secondary amines, this peak is typically found between 3320 and 3280 cm⁻¹. spectroscopyonline.com Hydrogen bonding can cause this band to broaden and shift to a lower frequency. libretexts.org

N-H Bending (Wag): A strong, broad absorption due to N-H out-of-plane bending, often called the N-H wag, is observed for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com For secondary amines specifically, this peak typically falls between 750 and 700 cm⁻¹. spectroscopyonline.comaip.org

C-N Stretch: The C-N stretching vibration for aliphatic amines results in medium to weak bands in the 1250-1020 cm⁻¹ range. orgchemboulder.comorgchemboulder.com For secondary amines with a secondary alpha carbon (like the 2-ethylhexyl group), a strong band is expected around 1181 cm⁻¹. aip.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for Secondary Amines

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity Notes
N-H Stretch 3300 - 3350 Weak to Medium A single peak is characteristic of secondary amines. spectroscopyonline.com
C-H Stretch (Alkyl) 2850 - 2960 Strong Multiple bands corresponding to symmetric and asymmetric stretches.
N-H Bend ~1500 - 1600 Weak / Often not observed Can be difficult to distinguish. libretexts.org
C-N Stretch 1020 - 1250 Medium to Weak Position depends on the substitution at the alpha-carbon. orgchemboulder.comaip.org

While direct conformational studies of simple amines by vibrational spectroscopy can be challenging, insights can be drawn from analogous systems like alkyl amides. In amides, the positions of key bands, such as the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch), are sensitive to the local conformation of the polypeptide backbone. researchgate.netnih.gov

For this compound, subtle shifts in the frequencies of C-H bending modes or C-N stretching vibrations could potentially be used to monitor conformational changes. semanticscholar.org For instance, performing IR or Raman spectroscopy in different solvents or at various temperatures might reveal changes in the vibrational spectrum that correlate with a shift in the equilibrium between different conformers. Raman spectroscopy can be particularly useful for studying non-polar vibrations within the alkyl backbone, providing complementary information to IR spectroscopy. semanticscholar.org A detailed vibrational analysis, often supported by theoretical calculations (e.g., Density Functional Theory), would be necessary to assign specific spectral changes to particular conformational isomers. semanticscholar.orgmdpi.com

Table of Mentioned Chemical Compounds

Compound Name
This compound

Analysis of Amine Salts

The analysis of amine salts provides valuable structural information, particularly through infrared (IR) spectroscopy. When a secondary amine like this compound is reacted with a strong acid, it forms a secondary amine salt containing the NH₂⁺ group. spectroscopyonline.com This transformation leads to distinct changes in the infrared spectrum, which can be used for characterization.

The most prominent feature in the IR spectrum of a secondary amine salt is a broad and intense absorption envelope due to N-H stretching vibrations, typically observed in the range of 3000 to 2700 cm⁻¹. spectroscopyonline.com This broadness is a result of hydrogen bonding. Within this envelope, the C-H stretching vibrations will also be present. A key distinguishing feature for secondary amine salts is the presence of a single NH₂⁺ bending band, which typically appears in the region of 1620 to 1560 cm⁻¹. spectroscopyonline.com The presence and position of this bending band, in conjunction with the broad N-H stretching envelope, can confirm the formation of the this compound salt and distinguish it from primary or tertiary amine salts. spectroscopyonline.com

Spectroscopic Feature Typical Wavenumber Range (cm⁻¹) for Secondary Amine Salts Expected Observation for 2-Ethyl-N-propylhexylammonium Salt
N-H⁺ Stretching3000 - 2700A broad and intense absorption envelope.
N-H₂⁺ Bending1620 - 1560A single, distinct absorption band.
C-H Stretching~2960 - 2850Absorptions superimposed on the N-H⁺ stretching envelope.

Mass Spectrometry (MS) Techniques for High-Resolution Structural Confirmation

Mass spectrometry is a powerful analytical technique for the structural confirmation of organic compounds, including secondary amines like this compound. The "nitrogen rule" in mass spectrometry is a useful initial indicator, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion peak with an odd nominal mass. libretexts.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of amines in various matrices. acs.orgnih.govnih.gov For the analysis of this compound, a reversed-phase chromatographic separation could be employed, followed by detection using tandem mass spectrometry. The selection of mobile phase and pH is crucial for achieving good chromatographic separation and promoting ionization.

In LC-MS/MS, the precursor ion (the molecular ion or a protonated molecule of this compound) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity and reduces background noise. acs.org The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification.

LC-MS/MS Parameter Typical Conditions for Secondary Amine Analysis
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ions (m/z)Characteristic fragments from the precursor ion
ColumnC18 or other suitable reversed-phase column
Mobile PhaseGradient of acetonitrile (B52724) and water with a modifier like formic acid

Gas chromatography with electron capture detection (GC-ECD) is a highly sensitive technique for detecting electronegative compounds, particularly those containing halogens. measurlabs.comscioninstruments.com Since secondary amines like this compound are not inherently electronegative, a derivatization step is necessary to introduce an electronegative group onto the molecule. mdpi.comdntb.gov.ua

Common derivatizing agents for amines include pentafluorobenzenesulfonyl chloride (PFBSC) or trifluoroacetic anhydride (B1165640). mdpi.comscience.gov The resulting derivative is highly responsive to the ECD. The gas chromatograph separates the derivatized amine from other components in the sample before it reaches the detector. The ECD contains a radioactive source that emits electrons, creating a standing current. When the electronegative derivative passes through the detector, it captures some of these electrons, causing a decrease in the current, which is registered as a peak. measurlabs.comscioninstruments.com

GC-ECD Analysis Step Description
DerivatizationReaction of this compound with a fluorinated reagent.
GC SeparationSeparation of the derivatized amine on a suitable capillary column.
DetectionDetection of the electron-capturing derivative by ECD.

For the analysis of complex mixtures containing various amines, including this compound, several online mass spectrometric techniques can be employed for real-time or near-real-time analysis. mdpi.comresearchgate.net These methods are particularly useful for monitoring dynamic processes or for the rapid characterization of complex samples.

Some of these techniques include:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique can detect volatile organic compounds, including amines, with high sensitivity and fast response times.

Chemical Ionization Mass Spectrometry (CIMS): CIMS is used for the fast-response online detection of atmospheric amines and can provide information on their chemical composition. researchgate.netcopernicus.org

Aerosol Time-of-Flight Mass Spectrometry (ATOFMS): This technique can be used to study the chemical composition of amine-containing particles. mdpi.com

These online techniques offer the advantage of rapid analysis but may provide less detailed structural information compared to chromatographic-mass spectrometric methods and may not be suitable for quantitative determination of specific amines without appropriate calibration. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. americanpharmaceuticalreview.comlibretexts.org To perform an X-ray crystallographic analysis of this compound, a suitable single crystal of the compound or a crystalline salt derivative would first need to be grown.

The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. libretexts.org The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal. From this data, a three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and conformational details. americanpharmaceuticalreview.comlibretexts.org This technique provides unambiguous structural elucidation. While no specific crystal structure data for this compound is publicly available, the methodology remains the gold standard for solid-state structural determination. researchgate.net

Crystallographic Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesThe x, y, and z positions of each atom in the unit cell.
Bond Lengths and AnglesPrecise measurements of the molecular geometry.
Intermolecular InteractionsInformation on hydrogen bonding and other non-covalent interactions in the solid state.

Conformational Analysis and Stereochemical Principles of 2 Ethyl N Propylhexylamine Analogues

Theoretical and Experimental Approaches to Conformational Preferences

The conformational landscape of a flexible molecule like 2-Ethyl-N-propylhexylamine is a complex terrain of energy minima and maxima corresponding to different spatial arrangements of its constituent atoms. Understanding these preferences requires a combination of theoretical modeling and experimental validation. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to map the potential energy surface and identify stable conformers. Experimentally, techniques like nuclear magnetic resonance (NMR) spectroscopy can provide insights into the time-averaged conformational populations in solution.

Rotational isomerism, or the existence of different conformations due to rotation around single bonds, is a key feature of this compound. The molecule possesses several single bonds (C-C and C-N) around which rotation can occur, leading to a multitude of possible conformers. The relative energies of these rotamers define the energetic landscape of the molecule. Staggered conformations, where substituents on adjacent atoms are as far apart as possible, are generally of lower energy than eclipsed conformations, where they are aligned.

The energetic landscape of this compound is primarily shaped by torsional strain (arising from eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). The rotation around the C-N bond and the C-C bonds of the branched alkyl chains are of particular importance. For instance, rotation around the bond connecting the nitrogen to the 2-ethylhexyl group will be highly influenced by the steric bulk of the ethyl and butyl groups attached to the stereocenter.

To illustrate the concept of an energetic landscape, a hypothetical table of relative energies for different rotamers around a key bond is presented below. The actual values would require specific computational or experimental determination.

RotamerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180065
Gauche (+)600.817.5
Gauche (-)-600.817.5
Eclipsed 104.5<0.1
Eclipsed 21203.5<0.1
Eclipsed 3-1203.5<0.1
This is a hypothetical representation for a generic C-C bond and does not represent specific data for this compound.

In the absence of strong polar functional groups that could lead to significant electrostatic interactions or hydrogen bonding, the conformational stability of this compound and its analogues is predominantly governed by non-covalent intramolecular interactions, primarily steric hindrance. The bulky 2-ethylhexyl and propyl groups create a sterically crowded environment around the nitrogen atom.

The key intramolecular interactions influencing conformational stability include:

Van der Waals Repulsion: This occurs when non-bonded atoms or groups are forced into close proximity, leading to a destabilizing increase in energy. In this compound, significant steric repulsion is expected between the N-propyl group and the substituents on the 2-ethylhexyl chain.

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms during rotation. The molecule will preferentially adopt conformations that minimize these eclipsing interactions.

Gauche Interactions: In staggered conformations, the interaction between two bulky substituents at a 60° dihedral angle (a gauche arrangement) is a form of steric strain that is less favorable than an anti arrangement (180°).

Influence of Alkyl Chain Branching and Substituents on Conformation

The degree of alkyl chain branching and the nature of substituents have a profound impact on the conformational preferences of secondary amines. The presence of the ethyl group at the C2 position of the hexyl chain in this compound introduces significant steric hindrance compared to a linear N-propylhexylamine. This branching restricts the rotational freedom around the C-N bond and adjacent C-C bonds.

The increased steric bulk raises the energy barrier to rotation around these bonds. Consequently, the molecule is likely to spend more time in a few low-energy conformations that effectively alleviate these steric clashes. The influence of alkyl chain branching on rotational barriers can be hypothetically compared as follows:

CompoundBond of RotationHypothetical Rotational Barrier (kcal/mol)
N-propyl-n-hexylamineC-N~3-4
This compoundC-N~5-7
N-tert-butyl-2-ethylhexylamineC-N>8
These are estimated values for illustrative purposes.

Substituents on the alkyl chains can further influence conformation through both steric and electronic effects. Electron-withdrawing or electron-donating groups could subtly alter bond lengths and angles, but the primary determinant for the conformation of nonpolar analogues remains steric in nature.

Stereochemical Implications of Branched Secondary Amine Architectures

The presence of branching in the alkyl chains of secondary amines introduces the possibility of stereoisomerism, which has significant implications for the molecule's properties and biological activity.

Chirality in a molecule arises from the presence of a stereocenter, an atom to which four different groups are attached. In this compound, the C2 atom of the 2-ethylhexyl group is a stereocenter because it is bonded to a hydrogen atom, an ethyl group, a butyl group, and the N-propylamino group. This gives rise to two possible enantiomers: (R)-2-Ethyl-N-propylhexylamine and (S)-2-Ethyl-N-propylhexylamine.

If an additional stereocenter is introduced into an analogue of this compound, the number of possible stereoisomers increases, leading to diastereomeric and enantiomeric relationships. tru.cawikipedia.org For a molecule with 'n' stereocenters, a maximum of 2^n stereoisomers can exist. tru.ca

For example, if a substituent were introduced on the N-propyl group, creating a second stereocenter, there would be a total of four possible stereoisomers. Let's denote the original stereocenter as C2 and the new one as C_new. The possible configurations would be (R at C2, R at C_new), (S at C2, S at C_new), (R at C2, S at C_new), and (S at C2, R at C_new).

The relationships between these stereoisomers are as follows:

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. In our example, the (R,R) and (S,S) isomers are enantiomers, as are the (R,S) and (S,R) isomers.

Diastereomers: Stereoisomers that are not mirror images of each other. The (R,R) isomer is a diastereomer of the (R,S) and (S,R) isomers.

The different spatial arrangements of atoms in diastereomers give them different physical and chemical properties, allowing for their separation by techniques such as chromatography or crystallization.

Stereoisomer PairRelationship
(R,R) and (S,S)Enantiomers
(R,S) and (S,R)Enantiomers
(R,R) and (R,S)Diastereomers
(R,R) and (S,R)Diastereomers
(S,S) and (R,S)Diastereomers
(S,S) and (S,R)Diastereomers

Reactivity and Mechanistic Investigations of 2 Ethyl N Propylhexylamine

Fundamental Reaction Mechanisms Involving Secondary Amine Functionality

The reactivity of 2-Ethyl-N-propylhexylamine is characteristic of aliphatic secondary amines. Its chemical behavior is dominated by the nucleophilicity of the nitrogen atom and the potential for oxidation at both the nitrogen and adjacent carbon atoms. These reactions are foundational to its role in various chemical syntheses and degradation pathways.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic allows it to readily attack electron-deficient centers, initiating a variety of important chemical transformations.

Secondary amines, such as this compound, react with aldehydes and ketones in a nucleophilic addition reaction. libretexts.orgrsc.org This process is typically acid-catalyzed and reversible. libretexts.org The initial nucleophilic attack by the amine's nitrogen on the electrophilic carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. Because the nitrogen of a secondary amine is only bonded to one hydrogen, the subsequent dehydration step cannot form a stable C=N double bond (an imine). Instead, a proton is eliminated from an adjacent carbon atom, leading to the formation of an enamine ("alkene" + "amine"). libretexts.org

The general mechanism for enamine formation is as follows:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.orglibretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Water Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion. libretexts.org

Deprotonation: A base (often another amine molecule or the solvent) removes a proton from the α-carbon, forming the C=C double bond of the enamine and regenerating the neutral nitrogen. libretexts.org

Table 1: Mechanistic Steps in Enamine Formation

StepDescriptionKey Intermediates
1Nucleophilic addition of the secondary amine to the carbonyl group.Tetrahedral Intermediate
2Intramolecular proton transfer to form a neutral carbinolamine.Carbinolamine
3Acid-catalyzed protonation of the hydroxyl group.Protonated Carbinolamine
4Elimination of water to form a cationic intermediate.Iminium Ion
5Deprotonation of the α-carbon to yield the final product.Enamine

In a similar fashion, this compound can undergo nucleophilic addition to activated alkenes, such as α,β-unsaturated carbonyl compounds, in a process known as the aza-Michael addition. researchgate.netorganic-chemistry.org This conjugate addition reaction involves the attack of the amine nucleophile on the β-carbon of the electron-deficient alkene, leading to the formation of a new carbon-nitrogen bond. researchgate.net This reaction is a powerful tool for C-N bond formation in organic synthesis. researchgate.net

Proton transfer is a fundamental step in many reactions involving amines. creative-enzymes.com In the context of this compound, its basicity allows it to act as a proton acceptor (a Brønsted-Lowry base). The efficiency and mechanism of proton transfer can be influenced by the solvent and the presence of other acidic or basic species. nih.gov

In acid-catalyzed reactions, such as enamine formation, the amine can be protonated by the acid. creative-enzymes.com This equilibrium must be carefully controlled, as excessive protonation of the amine depletes the available nucleophile, slowing down or inhibiting the initial nucleophilic attack on the carbonyl. libretexts.org

Proton transfer is also central to the catalytic function of amines in certain reactions, where they can act as general bases or general acids. wou.edu For instance, in the breakdown of tetrahedral intermediates, an amine can facilitate the transfer of protons to make a leaving group, like a hydroxyl group, more easily eliminated. creative-enzymes.com The mechanism can involve a direct transfer or be mediated by solvent molecules, such as water, which can form a "proton wire" to shuttle protons between sites. nih.govrsc.org

Oxidation Mechanisms of Aliphatic Secondary Amines

Aliphatic secondary amines like this compound are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common transformations include dehydrogenation to imines and degradation through ozonation. hawaii.eduorientjchem.org

The oxidation of a secondary amine can result in the formation of an imine through dehydrogenation, which involves the removal of hydrogen from the nitrogen and the α-carbon. hawaii.eduresearchgate.net This transformation is often accomplished using metal catalysts, such as those based on ruthenium, iridium, or copper, in the presence of an oxidant or through acceptorless dehydrogenation where hydrogen gas is evolved. hawaii.eduresearchgate.netacs.org

The catalytic cycle for metal-catalyzed dehydrogenation typically involves:

Coordination: The secondary amine coordinates to the metal center.

N-H Bond Activation: The catalyst facilitates the cleavage of the N-H bond. hawaii.edu

β-Hydride Elimination: A hydrogen atom from the α-carbon is transferred to the metal center, forming a metal-hydride species and the coordinated imine.

Product Release: The imine product dissociates from the catalyst, regenerating the active catalytic species for the next cycle.

The regioselectivity of dehydrogenation in asymmetrical amines is often governed by steric factors, with the hydrogen being removed from the less sterically hindered α-carbon. hawaii.edu For this compound, this would suggest a preference for dehydrogenation involving the propyl group over the more sterically demanding 2-ethylhexyl group.

Table 2: Comparison of Amine Oxidation Methods

MethodTypical Reagents/CatalystsPrimary ProductKey Mechanistic Feature
Catalytic DehydrogenationRu, Ir, Co, Ni complexes hawaii.eduresearchgate.netImineβ-Hydride elimination hawaii.edu
Peroxide OxidationH₂O₂, TBHP orientjchem.orgImine, AldehydeRadical or metal-complex intermediates orientjchem.org
Aerobic OxidationO₂, Metal or Quinone Catalyst organic-chemistry.orgmdpi.comImineCooperative catalysis organic-chemistry.org

Ozone is a powerful oxidant that reacts rapidly with aliphatic amines. researchgate.netnih.gov The degradation mechanism is complex and can lead to a variety of nitrogen-containing products. The initial step in the ozonation of secondary amines is believed to be an oxygen-transfer reaction from ozone to the amine nitrogen, forming an unstable amine oxide intermediate or an adduct that rapidly rearranges. researchgate.netethz.ch

For secondary amines, this initial adduct can decompose through several pathways. ethz.ch The reaction proceeds through the formation of hydroxylamines, which are then further oxidized to nitrosoalkanes and ultimately nitroalkanes. researchgate.netrsc.org Studies on simple secondary amines like diethylamine show that the reaction can also lead to the formation of imines and carbonyl compounds. nih.gov The presence of branching in the alkyl chains, as in this compound, can influence the product distribution, but the fundamental pathways of oxygen transfer and subsequent oxidation or fragmentation remain key. rsc.org The high reactivity of amines with ozone makes this a significant degradation pathway in environments where both are present, such as in water treatment processes or atmospheric chemistry. nih.govresearchgate.net The final products of extensive ozonation often include nitroalkanes and nitrate. ethz.chnih.gov

C-N Bond Formation and Cleavage Mechanisms

The formation and cleavage of carbon-nitrogen (C-N) bonds are fundamental processes in organic chemistry, with significant implications in the synthesis of pharmaceuticals, agrochemicals, and materials. In the context of this compound, a sterically hindered secondary amine, these reactions present unique mechanistic challenges and opportunities. The reactivity of the C-N bond in this amine is central to its role in various chemical transformations, including catalytic cross-coupling reactions and degradation pathways.

Palladium-catalyzed C-N cross-coupling reactions are powerful methods for the synthesis of N-aryl α-branched tertiary amines. However, α-branched secondary amines like this compound are known to be difficult coupling partners, often resulting in low yields of the desired products nih.govmit.edu. The steric hindrance around the nitrogen atom impedes the approach of the amine to the metal center, slowing down the rate of transmetalation and subsequent reductive elimination. Undesired side reactions, such as β-hydride elimination from the palladium-amido intermediate, can also compete with the desired C-N bond formation, leading to the formation of enamines and reduced catalyst efficiency nih.gov.

The mechanism of C-N bond cleavage in tertiary amines, particularly those with bulky substituents, has also been a subject of investigation. For instance, palladium-catalyzed C-N bond cleavage of N,N-dialkyl tertiary amines can proceed through different pathways depending on the nature of the alkyl groups. In some cases, selective cleavage of a larger alkyl group can occur via an SN1 pathway, involving the formation of a carbocation intermediate researchgate.net. The stability of the potential carbocation formed from the 2-ethylhexyl group would influence the propensity for C-N bond cleavage in this compound under such conditions.

Recent advancements in catalyst design, particularly the development of bulky and electron-rich phosphine ligands, have enabled more efficient C-N bond formation with sterically demanding secondary amines nih.govmit.eduresearchgate.net. These ligands can promote the desired reductive elimination pathway over competing side reactions, leading to higher yields of the N-arylated products. The interplay between the steric and electronic properties of both the amine and the catalyst system is therefore crucial in dictating the mechanism and outcome of C-N bond formation and cleavage reactions involving this compound.

Mechanistic Probes in Catalytic Transformations Involving Branched Secondary Amines

The unique structural features of branched secondary amines, such as this compound, make them valuable mechanistic probes for understanding the intricacies of various catalytic transformations. Their steric bulk and the nature of the C-H bonds adjacent to the nitrogen atom can provide insights into reaction pathways, the nature of transition states, and the role of the catalyst.

Elucidation of Catalytic Cycles and Rate-Determining Steps

In palladium-catalyzed C-N cross-coupling reactions, the use of α-branched secondary amines has been instrumental in elucidating the catalytic cycle and identifying the rate-determining step. The proposed catalytic cycle typically involves oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a Pd(II)-amido intermediate, and finally, C-N reductive elimination to yield the tertiary amine product and regenerate the Pd(0) catalyst nih.gov.

A key mechanistic challenge with branched secondary amines is the competition between C-N reductive elimination and β-hydride elimination from the Pd(II)-amido intermediate nih.gov. The latter pathway leads to the formation of an enamine and a palladium-hydride species, which can be detrimental to the catalytic cycle. The relative rates of these two competing steps are highly dependent on the structure of the amine and the nature of the supporting ligands on the palladium catalyst.

Kinetic studies and careful product analysis using amines like this compound can help to dissect the catalytic cycle. For instance, a slower reaction rate compared to less hindered amines can suggest that the amine coordination or deprotonation step is rate-limiting. Conversely, the formation of significant amounts of enamine byproducts would indicate that β-hydride elimination is a facile process and that the C-N reductive elimination is the slower, rate-determining step youtube.comyoutube.com. The design of new catalyst systems is often guided by these mechanistic insights, aiming to accelerate the desired reductive elimination pathway nih.gov.

Catalytic Step Description Influence of Branched Secondary Amine
Oxidative AdditionAddition of aryl halide to Pd(0)Generally not directly affected by amine structure
Amine Coordination & DeprotonationAmine binds to Pd(II) and is deprotonatedSteric hindrance can slow this step
C-N Reductive EliminationFormation of the C-N bond and productCan be sterically hindered, affecting the rate
β-Hydride EliminationCompeting side reaction leading to byproductsFavored in some cases due to steric strain

Kinetic Isotope Effect (KIE) Studies in Amine Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction by examining the change in reaction rate upon isotopic substitution wikipedia.orglibretexts.org. In reactions involving this compound, KIE studies can provide valuable information about the mechanism of C-H bond cleavage, which is often a key step in catalytic oxidations and other transformations.

For example, in an enzyme-catalyzed oxidation of an amine, a primary deuterium KIE (kH/kD > 1) would be expected if the C-H bond at the α-carbon is broken in the rate-determining step nih.gov. The magnitude of the KIE can provide further details about the transition state geometry and the degree of bond breaking. A large KIE is often indicative of a linear transition state with significant C-H bond cleavage nih.gov.

In the context of catalytic reactions, KIE studies can help to distinguish between different proposed mechanisms. For instance, in a Rh(III)-catalyzed hydroamination of an alkene with a secondary amine, a KIE study could help to determine whether C-H activation of the amine or migratory insertion of the alkene is the rate-determining step. If deuteration of the α-position of the amine leads to a significant decrease in the reaction rate, it would support a mechanism where C-H activation is involved in the rate-limiting step.

Isotopic Labeling Position Potential Mechanistic Insight from KIE
α-C-H of N-propyl groupInvolvement of this C-H bond in the rate-determining step
α-C-H of 2-ethylhexyl groupInvolvement of this C-H bond in the rate-determining step
β-C-H of alkyl groupsProbing secondary KIEs to understand changes in hybridization at the α-carbon

Role of Ligand Design and Metal-Ligand Cooperativity in Catalysis

The design of the ligand environment around the metal center is crucial for controlling the reactivity and selectivity of catalytic transformations involving branched secondary amines virginia.edu. For sterically demanding substrates like this compound, the ligand plays a critical role in creating a suitable coordination sphere that can accommodate the bulky amine while promoting the desired catalytic steps.

Bulky and electron-donating ligands are often employed in palladium-catalyzed amination reactions to facilitate the reductive elimination step and suppress β-hydride elimination nih.gov. The steric bulk of the ligand can create a more open coordination site for the amine to bind, while the electron-donating properties can increase the electron density on the metal center, promoting the C-N bond-forming reductive elimination.

Furthermore, the concept of metal-ligand cooperativity (MLC) has emerged as a powerful strategy in catalysis rsc.orgnih.govacs.orgwikipedia.org. In MLC, the ligand is not merely a spectator but actively participates in the bond activation process. For example, a ligand with a basic site can act as an internal base to deprotonate the coordinated amine, facilitating the formation of the key amido intermediate. This can be particularly advantageous for less basic amines or when using weaker external bases.

In the context of this compound, a catalyst system featuring a ligand designed for MLC could potentially overcome the steric and electronic challenges associated with its use. A ligand with a pendant basic arm could facilitate the deprotonation of the bulky amine, while the metal center orchestrates the C-N bond formation. The rational design of such cooperative ligands is an active area of research aimed at expanding the scope of challenging catalytic transformations.

Ligand Property Effect on Catalysis with Branched Amines
Steric BulkCan create a suitable pocket for the amine and influence selectivity
Electronic PropertiesElectron-donating ligands can promote reductive elimination
CooperativityLigand participation can facilitate key steps like deprotonation

Investigation of Amine Reactivity in Complex Molecular Environments

In the context of synthesizing complex target molecules, the chemoselective reaction of the this compound moiety in the presence of other nucleophilic or reactive sites is a key challenge. For example, in a molecule containing both a primary and the branched secondary amine, selective N-arylation of the less hindered primary amine might be favored under certain conditions. Conversely, catalyst systems with specific ligand designs could potentially be developed to favor the arylation of the more hindered secondary amine.

The steric bulk of the 2-ethylhexyl and propyl groups can also play a protective role, shielding the nitrogen atom from unwanted side reactions. This can be advantageous in multi-step syntheses where the amine needs to be carried through several transformations without being affected. However, this same steric hindrance can also make the desired reaction at the nitrogen center more challenging, requiring more forcing conditions or highly active catalysts.

Computational Chemistry and Theoretical Studies of 2 Ethyl N Propylhexylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics, from geometric structures to reactivity indices. nih.govresearchgate.net For 2-Ethyl-N-propylhexylamine, DFT calculations are instrumental in elucidating its fundamental chemical nature.

DFT calculations are widely employed to map out the potential energy surfaces of chemical reactions, identifying intermediates, transition states, and activation energies. rsc.orgbeilstein-journals.orgmdpi.com This allows for a detailed understanding of reaction pathways. For this compound, DFT can be used to model various reactions, such as N-alkylation, oxidation, or its role as a catalyst.

For instance, in a hypothetical aminolysis reaction involving this compound, DFT can elucidate the step-by-step mechanism. rsc.org Calculations would begin by optimizing the geometries of the reactants, followed by a search for the transition state structure connecting them to the products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

Illustrative DFT Data for a Hypothetical Reaction Step

Species Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameter
Reactant Complex B3LYP/6-31G(d,p) 0.00 N-H bond length: 1.02 Å
Transition State (TS) B3LYP/6-31G(d,p) +22.5 Forming C-N bond: 2.15 Å

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for amine reactions.

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insight into orbital interactions. nih.gov For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals, which influences the amine's basicity and reactivity. Charge distribution analysis, derived from these calculations, can reveal the partial atomic charges, identifying the nitrogen atom as the primary site for electrophilic attack. mdpi.com

Calculated Electronic Properties for this compound

Property Value (Illustrative) Significance
HOMO Energy -5.8 eV Indicates electron-donating capability
LUMO Energy +1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 7.0 eV Relates to chemical stability and reactivity

Note: The data in this table is hypothetical, based on typical DFT results for secondary amines.

Due to the flexibility of its alkyl chains, this compound can exist in numerous conformations. DFT calculations can be used to determine the relative energies of these different spatial arrangements (conformers). By performing a potential energy surface scan, where key dihedral angles are systematically rotated, researchers can identify the lowest-energy (most stable) conformers. dntb.gov.uamdpi.com

This conformational analysis is critical, as the molecule's shape influences its physical properties and how it interacts with other molecules. The energy profile reveals the energy barriers between different conformers, providing information about the molecule's flexibility at different temperatures.

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. The Fukui function, for example, is a key local reactivity indicator that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, the Fukui function would likely show the highest value for nucleophilic attack (f+) on the nitrogen atom.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. ulisboa.ptaip.org By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and interactions over time, providing a virtual window into the dynamic processes occurring at the nanoscale. researchgate.netacs.org

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational dynamics. researchgate.net An MD simulation would track the continuous changes in bond lengths, angles, and dihedral angles over time, revealing the preferred conformations and the transitions between them in a given environment (e.g., in a solvent or in the gas phase).

Table of Compounds Mentioned

Compound Name

Interaction with Solvent and Environmental Factors

The interaction of this compound with various solvents is dictated by its molecular structure, which features a polar secondary amine group and a nonpolar alkyl backbone. This amphiphilic character governs its solubility and behavior in different chemical environments. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a hydrogen bond acceptor. In protic solvents, such as water and alcohols, the primary interaction is the formation of hydrogen bonds between the solvent's hydroxyl group and the amine's nitrogen. However, the bulky and nonpolar 2-ethylhexyl and propyl groups present significant steric hindrance and hydrophobic character, which are expected to limit its solubility in water.

From an environmental perspective, the fate of this compound is influenced by processes such as dispersion, transport, deposition, and degradation. ieaghg.org In the environment, amines can be released and subsequently undergo further degradation. ieaghg.org Atmospheric degradation is a key process influencing the environmental fate of such compounds. ieaghg.org Theoretical modeling approaches are often employed to predict the deposition, dispersion, and transport routes of amines in the environment. ieaghg.org While specific studies on the environmental fate of this compound are limited, the general behavior of secondary alkyl amines suggests that they can be subject to various degradation pathways in the atmosphere and aquatic environments. ieaghg.orgnih.gov

The following table summarizes the expected solubility of this compound in different solvent types based on general chemical principles and data for analogous compounds.

Solvent TypePrimary InteractionExpected Solubility
Protic (e.g., Water, Alcohols)Hydrogen BondingModerate to Low
Aprotic Polar (e.g., Acetone)Dipole-DipoleModerate to High
Nonpolar (e.g., Hexane)Dispersion ForcesHigh

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning in Amine Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. nih.gov These models are widely used in toxicology, drug discovery, and environmental science to predict the properties of new or untested chemicals. In the context of amine research, QSAR and machine learning approaches are increasingly being used to predict various endpoints, including toxicity, reactivity, and physicochemical properties.

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. By developing mathematical models based on a set of known compounds (a training set), it becomes possible to predict the properties of unknown compounds. These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

Predictive Modeling for Amine Properties and Reactivity

Predictive modeling for amines, including secondary amines like this compound, leverages various computational techniques to forecast their behavior. Machine learning algorithms, in particular, have shown significant promise in developing robust predictive models for complex endpoints. These models can be trained on datasets of amines with known properties to learn the intricate relationships between molecular structure and reactivity.

For instance, studies have focused on developing models to predict the oxidative degradation rates of amines, a critical parameter in industrial applications such as carbon capture. nih.govacs.org In these models, various molecular descriptors are used to represent the amine's structure, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like dipole moment and partial charges.

Steric descriptors: These account for the three-dimensional arrangement of atoms in the molecule.

One study on the oxidative degradation of 30 different amines found that secondary amines exhibited higher degradation rates than primary or tertiary amines. nih.gov Furthermore, factors such as the length of the alkyl chain and the degree of branching were found to significantly influence the degradation rate. nih.gov Machine learning models, such as the CatBoost regression model, have demonstrated high accuracy in predicting these degradation rates based on the chemical structures of the amines. nih.govacs.org

The table below provides examples of molecular descriptor types that are commonly used in QSAR and machine learning models for predicting the properties and reactivity of amines.

Descriptor CategoryExamplesRelevance to Amine Properties
Constitutional Molecular Weight, Atom CountBasic molecular properties
Topological Branching Index, Connectivity IndicesMolecular shape and size
Geometrical Molecular Surface Area, Molecular VolumeSteric effects and intermolecular interactions
Electronic Dipole Moment, Partial Charges, pKaReactivity, solubility, and interaction with polar molecules
Quantum-Chemical HOMO/LUMO EnergiesChemical reactivity and stability

These predictive models offer a powerful and cost-effective alternative to experimental testing for assessing the properties and potential environmental impact of amines like this compound. By utilizing computational approaches, it is possible to screen large numbers of compounds and prioritize those with desirable characteristics for further investigation.

Advanced Analytical Techniques for Research on Complex Secondary Amines

Chromatographic Separations for Isomer and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of 2-Ethyl-N-propylhexylamine, providing the necessary resolution to separate it from structurally similar compounds and matrix components.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of secondary amines. For a compound like this compound, reversed-phase HPLC is a common approach. A C18 column is often employed, which separates compounds based on their hydrophobicity.

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The analysis of this compound via UPLC would result in sharper peaks and better separation from any potential isomers or impurities.

A typical HPLC/UPLC method for a secondary amine would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the analyte.

Table 1: Illustrative HPLC/UPLC Parameters for this compound Analysis

Parameter HPLC Condition UPLC Condition
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5% to 95% B in 15 min 5% to 95% B in 5 min
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temp. 30 °C 40 °C
Injection Vol. 10 µL 2 µL

| Detection | UV at 210 nm or Mass Spec. | UV at 210 nm or Mass Spec. |

Gas Chromatography (GC) is another cornerstone technique for the analysis of volatile and semi-volatile amines like this compound. The choice of column is critical, with capillary columns coated with a non-polar or mid-polar stationary phase being suitable. A common detector for amine analysis is the Nitrogen-Phosphorus Detector (NPD), which provides high selectivity and sensitivity for nitrogen-containing compounds. A Flame Ionization Detector (FID) can also be used for general-purpose analysis.

For complex matrices, advanced detection methods such as mass spectrometry (GC-MS) are invaluable for providing structural information and confirming the identity of the analyte.

The analysis of primary and secondary amines by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and interactions with the column. Derivatization is a chemical modification process that can improve the chromatographic properties of these compounds. jfda-online.comresearchgate.net For this compound, derivatization can enhance its volatility and thermal stability, leading to better separation and detection. jfda-online.comresearchgate.net

Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide), and chiral derivatizing agents for enantiomeric separation. jfda-online.comresearchgate.net The choice of reagent depends on the specific analytical goals. For instance, introducing fluorine atoms through acylation can significantly enhance the sensitivity when using an Electron Capture Detector (ECD). jfda-online.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines

Derivatizing Agent Derivative Formed Advantages
Trifluoroacetic anhydride (B1165640) (TFAA) Trifluoroacetyl amide Increases volatility, good for FID and ECD
Pentafluoropropionic anhydride (PFPA) Pentafluoropropionyl amide Highly volatile, excellent for ECD

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the unambiguous identification and quantification of compounds in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. For this compound, GC-MS analysis would provide a mass spectrum that serves as a chemical fingerprint, allowing for its positive identification. The fragmentation pattern observed in the mass spectrum can be used to elucidate the structure of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for analyzing compounds in complex matrices at trace levels. scirp.org In LC-MS/MS, the analyte is first separated by LC, then ionized (e.g., by electrospray ionization - ESI), and the resulting ions are analyzed by two mass analyzers in series. This technique is invaluable for quantitative studies due to its high specificity, which is achieved through multiple reaction monitoring (MRM).

Table 3: Typical Mass Spectrometry Data for a Secondary Amine

Technique Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z)
GC-MS Electron Ionization (EI) [M]+ Characteristic alkyl chain fragments

| LC-MS/MS | ESI Positive | [M+H]+ | Fragments from cleavage of C-N bonds |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.